Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate
CAS No.:
Cat. No.: VC18419681
Molecular Formula: C16H22O5
Molecular Weight: 294.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22O5 |
|---|---|
| Molecular Weight | 294.34 g/mol |
| IUPAC Name | ethyl (4'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-1'-carboxylate |
| Standard InChI | InChI=1S/C16H22O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h3-10H2,1-2H3/t15-/m1/s1 |
| Standard InChI Key | CROMLMMYHRSTEF-OAHLLOKOSA-N |
| Isomeric SMILES | CCOC(=O)C1=C2CCCC3([C@@]2(CCC1=O)C)OCCO3 |
| Canonical SMILES | CCOC(=O)C1=C2CCCC3(C2(CCC1=O)C)OCCO3 |
Introduction
Structural and Nomenclatural Analysis
Molecular Architecture
The compound’s structure features a spiro junction at the 1'-naphthalene position, linking a 1,3-dioxolane ring to a decalin-like bicyclic system. The naphthalene moiety is partially hydrogenated, with ketone functionality at the 6'-position and an ethyl ester group at the 5'-position. The (8a'R) stereodescriptor indicates the absolute configuration of the spiro carbon, which influences its three-dimensional conformation and reactivity .
Key Structural Components:
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Spiro[1,3-dioxolane-2,1'-naphthalene] core: Provides rigidity and stereochemical complexity.
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6'-Oxo group: Introduces electrophilic character, enabling nucleophilic additions or reductions.
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Ethyl carboxylate: Enhances solubility in organic solvents and serves as a leaving group in ester hydrolysis.
Physicochemical Properties
Data from synthesis and characterization studies reveal the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₅ |
| Molecular Weight | 294.34 g/mol |
| Appearance | White to off-white powder |
| Assay (Purity) | ≥97% |
| Storage Conditions | Room temperature, sealed |
Notably, parameters such as melting point, water solubility, and partition coefficients (logP) remain unreported in publicly accessible literature. The absence of these data underscores the compound’s specialized use and limited commercial distribution.
Synthesis and Production
Industrial-Scale Manufacturing
While detailed synthetic routes are proprietary, the compound’s structure suggests a multi-step process involving:
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Spirocyclization: Formation of the dioxolane-naphthalene system via acid-catalyzed ketalization.
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Oxidation: Introduction of the 6'-keto group through selective oxidation of a secondary alcohol.
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Esterification: Attachment of the ethyl carboxylate via Fischer esterification or acyl chloride intermediates.
BOC Sciences (United States) is the primary supplier, offering bulk quantities with customizable packaging . The minimum order quantity is unspecified, indicating flexibility for research-scale procurement.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The compound’s structural complexity makes it valuable for:
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Pharmaceutical intermediates: Serving as a precursor for bioactive molecules targeting neurological or metabolic disorders.
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Chiral building blocks: The (8a'R) configuration enables asymmetric synthesis of stereochemically defined compounds.
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Protecting group strategies: The 1,3-dioxolane ring may temporarily mask reactive hydroxyl groups during multi-step syntheses.
Despite these potential uses, peer-reviewed studies documenting specific reactions or derivatives are scarce, likely due to proprietary restrictions in industrial research.
| Supplier | Location | Packaging Options |
|---|---|---|
| BOC Sciences | United States | Customized |
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